2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a hydroxyl group attached to an ethyl chain, which is connected to the thiazole ring. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic products .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol can be synthesized through several methods. One common approach involves the reaction of 2-bromo-3-methylthiazole with ethylene glycol in the presence of a base, followed by reduction with sodium borohydride . Another method includes the condensation of α-chloroacetaldehyde with thioacetamide, followed by cyclization and reduction .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the thiazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2-(3-Methyl-1,2-thiazol-5-yl)ethanal.
Reduction: Formation of 2-(3-Methyl-1,2-thiazol-5-yl)ethane.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic processes. The compound’s hydroxyl group allows it to form hydrogen bonds with enzymes and proteins, potentially disrupting their function .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-5-(2-hydroxyethyl)thiazole
- 2-(4-Methyl-1,3-thiazol-5-yl)ethanol
- 5-(2-Hydroxyethyl)-4-methylthiazole
Uniqueness
2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its hydroxyl group enhances its solubility and reactivity, making it a valuable intermediate in various chemical syntheses .
Biological Activity
2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound based on current research findings.
Thiazole compounds, including this compound, interact with various biological targets. They can bind to DNA and affect topoisomerase II, leading to DNA damage and apoptosis in cancer cells. Additionally, these compounds may modulate several biochemical pathways by influencing enzyme activity and receptor interactions .
Antimicrobial Activity
Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown activity against various bacterial strains:
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
4a | Staphylococcus aureus | 1.562 μg/mL |
4d | Bacillus subtilis | 1.562 μg/mL |
These findings suggest that this compound may possess comparable antimicrobial efficacy .
Antitumor Activity
Thiazole derivatives have been explored for their antitumor potential. The structure–activity relationship (SAR) studies indicate that the presence of specific substituents on the thiazole ring enhances cytotoxicity against cancer cell lines. For example, compounds with a methyl group at position 4 of the phenyl ring showed increased activity against various tumor cells .
Case Studies
Several studies have investigated the biological effects of thiazole derivatives similar to this compound:
- Cytotoxicity in Cancer Cell Lines : A study evaluated various thiazole derivatives for their cytotoxic effects on Jurkat and HT-29 cell lines. Compounds exhibited IC50 values lower than established chemotherapeutics like doxorubicin, indicating strong potential as anticancer agents .
- Antimicrobial Testing : In a comparative analysis of thiazole derivatives against pathogenic bacteria, certain compounds demonstrated potent inhibition of bacterial DNA gyrase, a critical enzyme for bacterial replication. This mechanism highlights the potential use of thiazoles in developing new antibiotics .
The biochemical properties of this compound are crucial for understanding its biological activity:
Key Properties :
- Solubility : The compound exhibits good aqueous solubility, which is beneficial for bioavailability.
- Stability : Thiazole derivatives are generally stable under physiological conditions but can undergo metabolic transformations that may enhance or reduce their biological activity.
Properties
Molecular Formula |
C6H9NOS |
---|---|
Molecular Weight |
143.21 g/mol |
IUPAC Name |
2-(3-methyl-1,2-thiazol-5-yl)ethanol |
InChI |
InChI=1S/C6H9NOS/c1-5-4-6(2-3-8)9-7-5/h4,8H,2-3H2,1H3 |
InChI Key |
QFTOBPBLYYVPOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=C1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.